molecular formula C15H17N3O B13955896 1-(5-Phenoxy-pyridin-3-yl)-piperazine CAS No. 788772-14-5

1-(5-Phenoxy-pyridin-3-yl)-piperazine

Cat. No.: B13955896
CAS No.: 788772-14-5
M. Wt: 255.31 g/mol
InChI Key: CLLVLNOITPDZJL-UHFFFAOYSA-N
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Description

1-(5-Phenoxy-pyridin-3-yl)-piperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This molecule features a piperazine ring linked to a phenoxypyridine scaffold, a structural motif present in compounds investigated for modulating biologically significant targets. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to pharmacologically active molecules. Scientific literature indicates that analogs containing the N -(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl) scaffold have been synthesized and evaluated as potential non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) modulators . These modulators are investigated for their role in improving insulin sensitivity and as alternate remedies for insulin resistance and type 2 diabetes mellitus, with some compounds showing efficacy in rodent models . Furthermore, structural analogs demonstrate that the piperazine moiety is a common and critical feature in ligands designed for G-protein coupled receptors (GPCRs), including histamine H3 and sigma-1 receptors, which are relevant to central nervous system (CNS) disorders and pain management . The integration of the pyridine and phenyl ether components contributes to the molecule's physicochemical properties, potentially influencing its solubility, binding affinity, and overall pharmacokinetic profile. Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules, or as a tool compound for probing biological pathways where piperazine-based ligands are known to interact. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

788772-14-5

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-(5-phenoxypyridin-3-yl)piperazine

InChI

InChI=1S/C15H17N3O/c1-2-4-14(5-3-1)19-15-10-13(11-17-12-15)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2

InChI Key

CLLVLNOITPDZJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Pyridine Core

The synthesis typically begins with a suitably substituted pyridine scaffold, such as 3-chloropyridin-5-ol or a halogenated nitropyridine derivative, which allows for selective substitution at the 3- and 5-positions.

  • Step 1: Preparation of 2,3-dichloro-5-nitropyridine intermediate

    Starting from 2-hydroxy-5-nitropyridine, treatment with concentrated hydrochloric acid and sodium chlorate yields 2-hydroxy-3-chloro-5-nitropyridine. Subsequent chlorination with phosphorus oxychloride (POCl3) at elevated temperature (120°C) converts this to 2,3-dichloro-5-nitropyridine, a key intermediate for further substitution.

  • Step 2: Introduction of phenoxy group at the 5-position

    Through nucleophilic substitution, the phenoxy group is introduced by reacting the dichloro-nitropyridine intermediate with phenol or a substituted phenol derivative in the presence of a base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This reaction selectively replaces the chlorine at the 5-position with the phenoxy substituent, forming a 5-phenoxypyridine derivative.

Piperazine Substitution at the 3-Position of Pyridine

  • Step 3: Nucleophilic substitution of piperazine at C3

    The 3-chlorine atom on the pyridine ring is substituted by piperazine via nucleophilic aromatic substitution. This is achieved by reacting the 5-phenoxypyridine intermediate with piperazine under basic conditions, commonly using Cs2CO3 in DMF at elevated temperatures. The piperazine nitrogen attacks the electrophilic carbon bearing the chlorine, displacing it and forming the 1-(5-phenoxy-pyridin-3-yl)-piperazine scaffold.

  • Step 4: Protection and deprotection strategies

    To improve reaction selectivity and yield, the piperazine nitrogen may be initially protected with a tert-butyloxycarbonyl (Boc) group. After the nucleophilic substitution, Boc deprotection is performed using trifluoroacetic acid (TFA) to yield the free piperazine derivative.

Reduction and Functional Group Modifications

  • Step 5: Reduction of nitro groups (if present)

    When nitro-substituted intermediates are used, reduction to the corresponding amine is often necessary. Mild acidic conditions with tin(II) chloride (SnCl2·2H2O) are effective for reducing nitro groups without affecting other sensitive functionalities. This step is crucial when the nitro group is a precursor to further derivatization or biological activity enhancement.

Summary Table of Key Reagents and Conditions

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Chlorination 2-Hydroxy-5-nitropyridine HCl, NaClO3, then POCl3 (120°C) 2,3-Dichloro-5-nitropyridine
2 Nucleophilic aromatic substitution 2,3-Dichloro-5-nitropyridine + Phenol Cs2CO3, DMF, heat 5-Phenoxypyridine derivative
3 Nucleophilic substitution 5-Phenoxypyridine derivative + Piperazine Cs2CO3, DMF, heat 1-(5-Phenoxy-pyridin-3-yl)-piperazine (protected)
4 Deprotection Boc-protected piperazine derivative Trifluoroacetic acid (TFA) Free 1-(5-Phenoxy-pyridin-3-yl)-piperazine
5 Reduction Nitro-substituted intermediate SnCl2·2H2O, acidic conditions Amino-substituted derivative (if applicable)

Research Findings and Optimization Notes

  • The use of cesium carbonate as the base in DMF is critical for efficient nucleophilic aromatic substitution due to its strong basicity and solubility, facilitating the displacement of chlorine atoms on the pyridine ring.

  • Protecting groups like Boc on piperazine improve selectivity by preventing unwanted side reactions on the secondary amine during substitution steps; deprotection with TFA is mild and efficient.

  • Reduction of nitro groups with tin(II) chloride is preferred over catalytic hydrogenation when sensitive groups are present, as it avoids over-reduction or hydrogenolysis of other functionalities.

  • Reaction temperatures typically range from 80°C to 120°C , balancing reaction rate and minimizing decomposition.

  • Purification is commonly achieved by column chromatography or recrystallization, yielding analytically pure compounds suitable for further biological evaluation.

Representative Reaction Scheme (Simplified)

2-Hydroxy-5-nitropyridine
   |
   | (HCl, NaClO3)
   v
2-Hydroxy-3-chloro-5-nitropyridine
   |
   | (POCl3, 120°C)
   v
2,3-Dichloro-5-nitropyridine
   |
   | (Phenol, Cs2CO3, DMF)
   v
5-Phenoxypyridine derivative
   |
   | (Boc-piperazine, Cs2CO3, DMF)
   v
Boc-protected 1-(5-phenoxy-pyridin-3-yl)-piperazine
   |
   | (TFA)
   v
1-(5-Phenoxy-pyridin-3-yl)-piperazine

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenoxy-pyridin-3-yl)-piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The phenoxy and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

1-(5-Phenoxy-pyridin-3-yl)-piperazine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Phenoxy-pyridin-3-yl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their biological activities:

Compound Name Substituents Biological Activity IC50/EC50 Selectivity/Notes Reference
1-(5-Phenoxy-pyridin-3-yl)-piperazine 5-phenoxy-pyridin-3-yl Not reported - Structural similarity to cytotoxic and receptor-targeting analogs -
1-(4-Chlorobenzhydryl)piperazine (5a) 4-chlorobenzhydryl, benzoyl Cytotoxic (liver, breast, colon cancers) - Long-term stability in vitro; broad-spectrum activity
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-trifluoromethylphenyl 5-HT1B receptor agonist - 65-fold selectivity for 5-HT1B over 5-HT1A
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine 5-trifluoromethyl-pyridin-2-yl Unreported activity - Used as a synthetic intermediate
GBR 12909 Diphenylmethoxyethyl, phenylpropyl Dopamine transporter (DAT) inhibitor 8.0 nM 88-fold DAT selectivity over SERT

Key Observations :

  • Aromatic Substituents: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance receptor binding (e.g., TFMPP’s 5-HT1B selectivity) or cytotoxicity (e.g., 1-(4-chlorobenzhydryl)piperazine derivatives) .
  • Pyridine vs. Phenyl Rings : Pyridine-containing analogs (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine) may exhibit altered pharmacokinetics due to increased polarity compared to phenyl-substituted derivatives like TFMPP .

Cytotoxicity and Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives : Demonstrated potent cytotoxicity (IC50 < 10 µM) against liver (HUH7, HEPG2), breast (MCF7), and gastric (KATO-3) cancer lines. The benzoyl and chlorobenzhydryl groups likely enhance membrane permeability and target engagement .
  • Comparison with Target Compound: The phenoxy-pyridinyl group in 1-(5-Phenoxy-pyridin-3-yl)-piperazine may reduce cytotoxicity compared to bulkier benzhydryl substituents, but this hypothesis requires experimental validation.

Receptor Binding and Selectivity

  • Serotonergic Activity: TFMPP (1-(3-trifluoromethylphenyl)piperazine) shows 65-fold selectivity for 5-HT1B over 5-HT1A receptors, while 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)indole exhibits 5-HT1A preference . The pyridinyl-phenoxy moiety in the target compound could modulate selectivity for 5-HT subtypes or other GPCRs.
  • Dopamine Transporter (DAT) : GBR 12909, a rigid piperazine analog, inhibits DAT with high selectivity (IC50 = 8.0 nM) via interactions with transmembrane domains . Structural rigidity, as seen in bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane), enhances DAT affinity but reduces flexibility for off-target interactions .

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